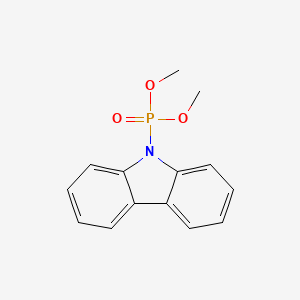

Dimethyl (9H-carbazol-9-yl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-dimethoxyphosphorylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14NO3P/c1-17-19(16,18-2)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGYUDUFHPTSNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(N1C2=CC=CC=C2C3=CC=CC=C31)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Methodologies for Dimethyl 9h Carbazol 9 Yl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural analysis of Dimethyl (9H-carbazol-9-yl)phosphonate, offering detailed information about the hydrogen, carbon, and phosphorus atomic environments within the molecule.

Proton (¹H) NMR Spectroscopic Techniques

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the carbazole (B46965) ring and the methyl protons of the phosphonate (B1237965) group.

The aromatic region will display characteristic multiplets for the carbazole protons. The protons at positions 4 and 5 are typically shifted downfield due to diamagnetic anisotropy. The protons at positions 1 and 8, as well as 2, 3, 6, and 7, will also present distinct signals. The methyl protons of the dimethyl phosphonate group are expected to appear as a doublet due to coupling with the phosphorus-31 nucleus.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~8.10-8.20 | d | ~7.5-8.0 | H-4, H-5 |

| ~7.60-7.70 | d | ~8.0-8.5 | H-1, H-8 |

| ~7.30-7.45 | m | - | H-2, H-3, H-6, H-7 |

Note: The exact chemical shifts and coupling constants are predictive and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. The spectrum for this compound will show distinct signals for each unique carbon atom in the carbazole ring and the methyl groups. The carbons of the carbazole ring directly bonded to the nitrogen atom (C-4a, C-4b) and the carbons bearing protons will have characteristic chemical shifts. The methyl carbons of the phosphonate group will appear as a doublet due to coupling with the phosphorus-31 nucleus.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|

| ~140-142 | - | C-4a, C-4b |

| ~126-128 | - | C-4, C-5 |

| ~123-125 | - | C-1, C-8 |

| ~120-122 | - | C-2, C-7 |

| ~110-112 | - | C-3, C-6 |

Note: The chemical shifts are predictive and influenced by the solvent and measurement frequency.

Phosphorus-31 (³¹P) NMR Spectroscopic Techniques

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for phosphorus-containing compounds. For this compound, a single signal is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift of this signal is indicative of the pentavalent phosphonate ester. For related phosphonate compounds, chemical shifts are often observed in the range of δ 10-25 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons in the carbazole ring system, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals of the protonated carbons of the carbazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be vital in confirming the attachment of the dimethyl phosphonate group to the carbazole nitrogen by showing a correlation between the carbazole protons (e.g., H-1, H-8) and the phosphorus-bound methyl carbons, as well as correlations between the methyl protons and the carbazole carbons.

Mass Spectrometry Methodologies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₄H₁₄NO₃P), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. This technique is essential for confirming the identity of the synthesized compound.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 276.0784 |

Note: The observed ions may vary depending on the ionization technique used (e.g., ESI, APCI).

Fragmentation Pattern Analysis

A detailed experimental fragmentation pattern for this compound under mass spectrometry (MS) conditions is not available in the reviewed literature. Hypothetically, based on the structure, common fragmentation pathways for organophosphorus and N-heterocyclic compounds would be expected. Plausible fragmentation could involve:

Cleavage of the P-N bond, leading to the formation of a carbazole radical cation or a related fragment.

Loss of one or both methoxy (B1213986) groups (-OCH₃) from the phosphonate moiety.

Rearrangement reactions followed by fragmentation of the carbazole ring system.

Without experimental data from techniques like Collision-Induced Dissociation (CID), these pathways remain speculative.

Vibrational Spectroscopic Methodologies

Specific IR spectra for this compound are not published. However, the characteristic absorption bands can be predicted based on its functional groups. For instance, the related compound Dimethyl methylphosphonate (B1257008) (DMMP) shows a strong phosphoryl stretch.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| P=O Stretch | ~1250 - 1200 | Strong |

| P-O-C Stretch | ~1050 - 1030 | Strong |

| C-H Aromatic Stretch | ~3100 - 3000 | Medium |

| C=C Aromatic Stretch | ~1600 - 1450 | Medium-Strong |

| C-N Stretch | ~1340 - 1250 | Medium |

This table is predictive and not based on published experimental data for the title compound.

No specific Raman spectrum for this compound was found in the literature. Raman spectroscopy would be expected to provide complementary information to IR, particularly for the symmetric vibrations of the carbazole ring and the phosphonate group. The symmetric stretching of the aromatic rings would likely produce strong signals. Studies on other phosphonate derivatives suggest that the P=O coordination can be analyzed using Raman spectroscopy, but this is dependent on the molecular environment.

X-ray Diffraction (XRD) Methodologies for Single Crystal and Powder Analysis

There is no published single crystal X-ray diffraction data for this compound in crystallographic databases. A search for the crystal structure of the closely related compound [2-(9H-carbazol-9-yl)-ethyl]phosphonic acid (2PACz) also indicates that its structure has not been determined and is unavailable in common databases. The determination of its absolute structure, including bond lengths, bond angles, and crystal packing, is therefore not possible at this time.

In the absence of single-crystal structural data, no calculated or experimental powder X-ray diffraction (PXRD) patterns for this compound are available. PXRD is used to identify crystalline phases, but without a reference pattern, this analysis cannot be performed for this specific compound.

Electronic Absorption and Emission Spectroscopic Methodologies (UV-Vis and Photoluminescence)

The electronic absorption and emission properties of this compound are primarily governed by the carbazole chromophore. Spectroscopic techniques such as UV-Vis absorption and photoluminescence (fluorescence) spectroscopy are essential for characterizing its electronic transitions and excited state behavior. While specific detailed research findings exclusively for this compound are not extensively documented in publicly available literature, the photophysical properties can be thoroughly understood by examining closely related N-substituted carbazole derivatives and carbazole-phosphonate compounds.

Research on various 9-substituted carbazoles indicates that the main absorption peaks are typically observed in the range of 280-350 nm. mdpi.comresearchgate.net Specifically, two prominent absorption bands are often identified: one around 292 nm and another, less intense, broad band between 325-330 nm. mdpi.com Another characteristic absorption for the carbazole unit can be found in the 230-250 nm region. mdpi.com The presence of the dimethyl phosphonate group at the 9-position is not expected to significantly alter the primary absorption features of the carbazole chromophore, as the electronic transitions are largely localized on the aromatic system. chemrxiv.org

The photoluminescence (PL) spectrum of carbazole derivatives is another key characteristic, revealing information about the emissive properties from the excited singlet state. Upon excitation at a wavelength corresponding to an absorption band, N-substituted carbazoles typically exhibit fluorescence in the near-UV to violet region of the electromagnetic spectrum. The emission is characterized by a distinct spectral shape and a measurable fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed.

For N-substituted carbazoles, the fluorescence emission maxima are generally observed in the range of 350-450 nm. The exact position of the emission peak can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. However, for many N-substituted carbazoles, the solvent effects on the fluorescence spectra are not particularly pronounced. researchgate.net The phosphonate group is not expected to introduce new emissive states but may influence the non-radiative decay pathways, thereby affecting the fluorescence quantum yield.

Detailed research on similar carbazole-based phosphine (B1218219) oxides has shown that the carbazole moiety dictates the primary optical absorption properties. chemrxiv.org In a study of (10-(9H-carbazol-9-yl)anthracen-9-yl)diphenylphosphine oxide, absorption peaks attributed to the carbazole group were observed around 375 nm, in addition to the broader aromatic absorptions between 200-320 nm. chemrxiv.org

The following tables summarize the typical electronic absorption and emission data for N-substituted carbazole derivatives, which are expected to be representative of this compound.

Table 1: Typical UV-Vis Absorption Data for N-Substituted Carbazole Derivatives

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | Reference |

| ~292 | Not Reported | π-π | mdpi.com |

| 325-330 | Not Reported | π-π | mdpi.com |

| 230-250 | Not Reported | π-π* | mdpi.com |

Table 2: Typical Photoluminescence (Fluorescence) Data for N-Substituted Carbazole Derivatives

| Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Solvent | Quantum Yield (ΦF) | Reference |

| Not Reported | 350-450 | Various Organic Solvents | Not Reported | researchgate.net |

It is important to note that the data presented are generalized from studies on various N-substituted carbazoles and related phosphine oxides. Experimental determination of the specific absorption and emission maxima, molar absorptivity, and fluorescence quantum yield for this compound in different solvents would be necessary for a precise characterization of its photophysical properties.

Theoretical and Computational Studies of Dimethyl 9h Carbazol 9 Yl Phosphonate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. These computational methods provide insights into the three-dimensional structure, orbital energies, and charge distribution of Dimethyl (9H-carbazol-9-yl)phosphonate.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. The process involves calculating the electron density to determine the ground-state energy of the system. By systematically adjusting bond lengths, bond angles, and dihedral angles, the calculation converges on the structure with the minimum possible energy.

For this compound, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to obtain its optimized geometry. The results would provide precise data on the P-N, P=O, P-O, and C-N bond lengths, as well as the planarity of the carbazole (B46965) ring and the tetrahedral geometry around the phosphorus atom. These structural parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Representative Data for Optimized Molecular Geometry (Hypothetical)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | P-N | e.g., 1.65 Å |

| P=O | e.g., 1.48 Å | |

| P-O(CH₃) | e.g., 1.58 Å | |

| N-C(Carbazole) | e.g., 1.40 Å | |

| Bond Angle | O=P-N | e.g., 115° |

| O-P-O | e.g., 105° |

Note: The data in this table is illustrative and not based on published results for the specific compound.

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, which is relevant for applications in electronics and photonics. For this compound, the carbazole moiety is expected to be the primary contributor to the HOMO, reflecting its electron-donating nature. The phosphonate (B1237965) group, being electron-withdrawing, would likely influence the LUMO. Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule involved in electron donation and acceptance.

Table 2: Representative FMO Analysis Data (Hypothetical)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | e.g., -5.80 eV |

| LUMO Energy | e.g., -1.20 eV |

Note: The data in this table is illustrative and not based on published results for the specific compound.

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across the surface of a molecule. It is a valuable tool for visualizing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). On an EPS map, negative potential (typically colored red) indicates electron-rich areas, while positive potential (blue) signifies electron-poor areas.

For this compound, the EPS map would likely show a high negative potential around the phosphoryl oxygen (P=O) due to its high electronegativity, making it a likely site for electrophilic attack or hydrogen bonding. The hydrogen atoms of the methyl groups would exhibit positive potential. The carbazole ring would display a more complex potential distribution, reflecting its aromaticity and the influence of the nitrogen atom. This analysis helps predict intermolecular interactions and the molecule's reactivity patterns.

Spectroscopic Property Prediction using Computational Methods

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can aid in the interpretation of experimental data and the structural confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts. These predicted shifts are then compared to experimental spectra to confirm the molecular structure. The accuracy of the prediction depends on the chosen computational level and consideration of solvent effects. For this compound, calculations would provide expected chemical shifts for the aromatic protons and carbons of the carbazole unit, the methyl protons and carbons of the phosphonate group, and the unique chemical shift for the phosphorus-31 nucleus.

Table 3: Representative Predicted NMR Chemical Shifts (Hypothetical)

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ³¹P | P1 | e.g., 15.2 |

| ¹³C | C(Methyl) | e.g., 53.5 |

| C(Aromatic) | e.g., 110-140 | |

| ¹H | H(Methyl) | e.g., 3.8 (doublet) |

Note: The data in this table is illustrative and not based on published results for the specific compound.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Computational frequency calculations, typically performed using DFT, can predict the vibrational modes and their corresponding frequencies. These theoretical spectra can be compared with experimental results to aid in spectral assignment. Key vibrational modes for this compound would include the P=O stretching frequency (a strong, characteristic band), P-O and P-N stretching, C-H stretching from the aromatic and methyl groups, and various bending modes of the carbazole ring.

Table 4: Representative Predicted Vibrational Frequencies (Hypothetical)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Stretching | P=O | e.g., 1250 |

| Stretching | P-O | e.g., 1040 |

| Stretching | C-H (Aromatic) | e.g., 3050-3100 |

| Stretching | C-H (Methyl) | e.g., 2950 |

Note: The data in this table is illustrative and not based on published results for the specific compound.

UV-Vis Absorption and Emission Spectra Simulation

Theoretical simulations of the ultraviolet-visible (UV-Vis) absorption and emission spectra of this compound provide crucial insights into its electronic properties and potential applications in optoelectronics. These simulations are predominantly carried out using Time-Dependent Density Functional Theory (TD-DFT), a powerful quantum chemical method for calculating the excited state properties of molecules.

The simulation process typically begins with the optimization of the ground-state geometry of the molecule using Density Functional Theory (DFT). Following this, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. The choice of the functional and basis set in these calculations is critical for obtaining results that correlate well with experimental data.

For carbazole derivatives, the UV-Vis absorption spectra are characterized by strong π-π* transitions originating from the carbazole moiety. The phosphonate group, being an electron-withdrawing group, can influence the electronic structure and thus the spectral properties. Simulations can elucidate the nature of these transitions by analyzing the molecular orbitals involved. For instance, the highest occupied molecular orbital (HOMO) is often localized on the electron-rich carbazole ring, while the lowest unoccupied molecular orbital (LUMO) can be distributed across the entire molecule, including the phosphonate group.

Emission spectra simulations are conducted by optimizing the geometry of the first excited state. The energy difference between the optimized excited state and the ground state at the excited-state geometry provides the emission energy. The resulting simulated emission wavelength (λem) is typically red-shifted compared to the absorption wavelength, a phenomenon known as the Stokes shift.

A hypothetical dataset for the simulated UV-Vis absorption and emission of this compound in different solvents is presented below, illustrating the expected solvatochromic effects.

Table 1: Simulated UV-Vis Absorption and Emission Data for this compound

| Solvent | Absorption λmax (nm) | Oscillator Strength (f) | Emission λem (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Gas Phase | 325 | 0.18 | 350 | 25 |

| Cyclohexane | 328 | 0.19 | 355 | 27 |

| Dichloromethane | 332 | 0.21 | 365 | 33 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules, providing detailed information about their conformational landscape and intermolecular interactions over time. For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or in the solid state.

Conformational Analysis:

The flexibility of the phosphonate group and its linkage to the rigid carbazole core allows for various possible conformations. MD simulations can explore these conformational possibilities by simulating the molecule's trajectory over a period of time, typically nanoseconds to microseconds. By analyzing this trajectory, one can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules.

Intermolecular Interactions:

In a condensed phase, this compound molecules will interact with each other and with solvent molecules. MD simulations can model these interactions explicitly, providing insights into the formation of dimers or larger aggregates. The simulations can quantify the strength and nature of these interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (if applicable in the presence of protic solvents or other functional groups). Understanding these intermolecular forces is essential for predicting the material's bulk properties, such as its morphology in thin films, which is critical for its performance in electronic devices.

Structure-Property Relationship Studies derived from Computational Models

Computational models, particularly those based on DFT, are instrumental in establishing quantitative structure-property relationships (QSPRs) for molecules like this compound. These studies aim to correlate specific structural and electronic features of the molecule with its macroscopic properties, providing a predictive framework for designing new materials with desired characteristics.

Key molecular descriptors that can be calculated from computational models include:

Frontier Molecular Orbital (FMO) Energies: The energies of the HOMO and LUMO are fundamental properties that determine the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's electronic excitation energy and its kinetic stability. For applications in organic electronics, a smaller HOMO-LUMO gap is often desirable for efficient charge injection and transport.

Ionization Potential (IP) and Electron Affinity (EA): These properties, which can be estimated from the HOMO and LUMO energies, respectively (Koopmans' theorem), are critical for determining the energy barriers for charge injection from electrodes into an organic semiconductor layer.

Reorganization Energy: This parameter quantifies the geometric relaxation energy of a molecule upon gaining or losing an electron. A low reorganization energy is a key requirement for efficient charge transport in organic materials, as it indicates that less energy is lost during the charge hopping process.

Dipole Moment: The magnitude and orientation of the molecular dipole moment influence the molecule's solubility, its interaction with external electric fields, and the morphology of thin films.

By systematically modifying the structure of this compound in silico (e.g., by adding substituent groups to the carbazole ring) and calculating these descriptors, researchers can build models that predict how these changes will affect the material's performance in a device.

Table 2: Calculated Electronic Properties for this compound and a Hypothetical Derivative

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |

|---|---|---|---|---|---|

| This compound | -5.85 | -1.95 | 3.90 | 6.10 | 1.70 |

This data illustrates how the addition of electron-withdrawing nitro groups could lower the HOMO and LUMO energy levels and reduce the energy gap, potentially leading to improved electron injection and transport properties.

Reactivity and Derivatization of Dimethyl 9h Carbazol 9 Yl Phosphonate

Modifications at the Phosphonate (B1237965) Moiety

The phosphonate group is a versatile functional group that can undergo several transformations, primarily involving the cleavage and formation of the phosphorus-oxygen bonds.

One of the most significant reactions of dialkyl phosphonates is their hydrolysis to the corresponding phosphonic acid. This transformation is crucial for applications where the phosphonic acid group is required for anchoring the molecule to metal oxide surfaces. The hydrolysis of Dimethyl (9H-carbazol-9-yl)phosphonate can be achieved under both acidic and silyl-mediated conditions.

Acid-catalyzed hydrolysis typically involves heating the phosphonate ester with a concentrated strong acid, such as hydrochloric acid (HCl). nih.govwikipedia.org This method, while effective, can sometimes require harsh conditions. wikipedia.org

A milder and more common method for the dealkylation of phosphonate esters is the McKenna reaction, which utilizes a halotrimethylsilane, typically bromotrimethylsilane (B50905) (TMSBr), followed by solvolysis with an alcohol like methanol (B129727) or water. ktu.eduresearchgate.net This two-step procedure is highly efficient for converting diethyl phosphonates into their corresponding phosphonic acids and is applicable to the dimethyl analogue. researchgate.net The reaction proceeds through the formation of a silyl (B83357) phosphonate intermediate, which is then readily cleaved.

Table 1: Reagents and Conditions for the Hydrolysis of Dialkyl Phosphonates

| Reagent(s) | Conditions | Product | Reference(s) |

| Concentrated HCl | Reflux, 1-12 hours | Phosphonic Acid | nih.gov |

| Bromotrimethylsilane (TMSBr), then Methanol (MeOH) | Room temperature, inert atmosphere | Phosphonic Acid | researchgate.net |

| Trifluoromethanesulfonic acid (TfOH), Toluene | 80 °C | Phosphonic Acid | organic-chemistry.org |

Transesterification is a process where the alkoxy groups of an ester are exchanged with the alkoxy group of an alcohol. For this compound, this reaction would involve the substitution of one or both methoxy (B1213986) groups with other alkoxy groups. This can be a useful method for modifying the solubility and other physical properties of the molecule.

The transesterification of phosphonates can be catalyzed by bases, such as sodium alkoxides. google.com The reaction is typically performed by refluxing the phosphonate in an excess of the desired alcohol with a catalytic amount of the corresponding sodium alkoxide. google.com Microwave-assisted transesterification of dialkyl H-phosphonates has also been shown to be an efficient method, allowing for the synthesis of mixed or fully transesterified products by controlling the reaction conditions such as temperature and the molar ratio of reactants. nih.gov

Table 2: Conditions for Transesterification of Dialkyl Phosphonates

| Starting Material | Alcohol | Catalyst/Conditions | Product Type | Reference(s) |

| Diaryl phosphonate | Aliphatic alcohol | Sodium alkoxide, reflux | Mixed aryl alkyl phosphonate | google.com |

| Dimethyl H-phosphonate | n-Propanol | Microwave, 175 °C | Di-n-propyl H-phosphonate | nih.gov |

| Dibenzyl phosphite (B83602) | Methanol | Microwave, 120 °C | Dimethyl phosphite | mdpi.com |

| Alkylpinacol phosphonate | Acidulated methanol | Not specified | Phosphonic acid monomethyl ester | researchgate.netacs.org |

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination reaction where a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to form an alkene. wikipedia.orgorganic-chemistry.org A key requirement for the HWE reaction is the presence of an acidic proton on the carbon alpha to the phosphonate group, which can be removed by a base to generate the nucleophilic carbanion. nih.gov

In the case of this compound, the phosphorus atom is directly attached to the nitrogen atom of the carbazole (B46965) ring. There is no α-carbon with a proton. Consequently, this compound cannot form the necessary phosphonate carbanion under standard conditions and therefore does not undergo the conventional Wittig-Horner reaction.

Reactions Involving the Carbazole Core

The carbazole ring system is an electron-rich aromatic structure and is susceptible to various electrophilic substitution reactions. The presence of the N-phosphonate group influences the reactivity and regioselectivity of these transformations.

The carbazole nucleus is known to undergo electrophilic aromatic substitution at several positions. The positions most susceptible to electrophilic attack are C-3, C-6, and C-1 (and the equivalent C-8). rsc.orgmdpi.com The N-substituent can influence the regioselectivity of these reactions. For N-acyl carbazoles, which can be considered electronically analogous to N-phosphonyl carbazoles, the acyl group is deactivating, making electrophilic substitution more difficult compared to 9H-carbazole. nih.gov However, substitution still preferentially occurs at the C-3 and C-6 positions. It is expected that the this compound group will similarly direct incoming electrophiles to these positions due to the electronic influence of the nitrogen lone pair, despite any deactivating inductive effects of the phosphonate group.

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions on this compound would need to be optimized to overcome any deactivating effects of the N-substituent.

Introducing functional groups at specific positions on the carbazole ring is a common strategy to tune the electronic and photophysical properties of carbazole-based materials. While direct electrophilic substitution on the this compound core is possible, a more versatile and regioselective approach often involves the synthesis of the desired substituted carbazole first, followed by the introduction of the phosphonate moiety at the N-9 position. mdpi.com

This synthetic strategy allows for the preparation of a wide array of derivatives with substituents such as alkyl, alkoxy, or halogen groups at various positions of the carbazole framework. For instance, derivatives like [2-(3,6-di-tert-butyl-9H-carbazol-9-yl)ethyl]phosphonic acid are synthesized from the corresponding 3,6-di-tert-butyl-9H-carbazole. This pre-functionalization approach provides precise control over the substitution pattern.

Table 3: Examples of Peripherally Functionalized (9H-Carbazol-9-yl)phosphonate Derivatives

| Compound Name | Functional Group(s) on Carbazole Core | Reference(s) |

| Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate | None (functionalization on N-substituent) | mdpi.com |

| [2-(3,6-di-tert-butyl-9H-carbazol-9-yl)ethyl]phosphonic acid | 3,6-di-tert-butyl | Not specified in snippets |

| 6-Aryl-1,4-dimethyl-9H-carbazoles | 1,4-dimethyl, 6-aryl | mdpi.com |

| 3,6-disubstituted carbazoles | Various at 3,6-positions | rsc.org |

Cross-Coupling Reactions for Further Derivatization

The derivatization of this compound can be effectively achieved through cross-coupling reactions, primarily targeting the carbazole ring system. The carbazole nucleus is amenable to functionalization at several positions (notably 3, 6, and 1, 8) via transition-metal-catalyzed reactions. These reactions allow for the introduction of a wide array of substituents, thereby tuning the electronic and steric properties of the molecule.

The phosphonate group is generally stable under the conditions required for many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. This stability allows for the selective modification of the carbazole core without disturbing the phosphonate ester. For instance, if this compound were first halogenated (e.g., brominated) at the 3- and/or 6-positions, these new reactive handles could participate in subsequent cross-coupling reactions. Research on related carbazole phosphonic acid precursors has shown that Suzuki-Miyaura coupling can be successfully performed on the carbazole ring, indicating the robustness of the phosphonate linkage. ktu.edu

Furthermore, the synthesis of aryl phosphonates itself is often accomplished via a C-P cross-coupling reaction, commonly known as the Tavs reaction or the Hirao reaction. beilstein-journals.org These methods typically involve the coupling of an aryl halide with a trialkyl phosphite or a dialkyl phosphite, catalyzed by nickel or palladium complexes. beilstein-journals.org This synthetic route highlights the fundamental role of cross-coupling in forming the core structure of compounds like this compound.

| Reaction Type | Reactants | Catalyst System | Product Type | Ref. |

| Tavs Reaction (Phosphonylation) | Aryl Bromide, Triisopropyl Phosphite | NiCl₂ | Aryl Diphosphonate Ester | beilstein-journals.org |

| Hirao Reaction | Aryl Halide, Dialkyl Phosphite | Pd(OAc)₂ / dppf | Aryl or Heteroaryl Phosphonate | |

| Suzuki-Miyaura Coupling | Bromo-phenothiazine phosphonate, 3-Thienylboronic acid | Palladium Catalyst | Thiophene-substituted phenothiazine (B1677639) phosphonate | ktu.edu |

Cycloaddition Reactions and Polymerization Pathways

For this compound to participate in cycloaddition or polymerization, it must first be functionalized with a suitable reactive group, such as an alkyne, azide, or a polymerizable moiety like a vinyl or acryloyl group. The core molecule itself is not inherently reactive in these transformations.

Cycloaddition Reactions: A prominent example of cycloaddition involving a related structure is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". In one study, 9-(prop-2-yn-1-yl)-9H-carbazole, an alkyne-functionalized carbazole, was reacted with an α-azido diethyl amino methylphosphonate (B1257008). mdpi.com This 1,3-dipolar cycloaddition reaction proceeded with high yield and regioselectivity to form a 1,2,3-triazole-linked carbazole-phosphonate derivative. mdpi.com This demonstrates a powerful strategy for linking the carbazole-phosphonate motif to other molecular fragments.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Ref. |

| 1,3-Dipolar Cycloaddition (CuAAC) | 9-(prop-2-yn-1-yl)-9H-carbazole, α-azido diethyl amino methylphosphonate | CuSO₄·5H₂O, Sodium Ascorbate, H₂O/Ethanol | Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate | 90% | mdpi.com |

Polymerization Pathways: The polymerization of phosphonate-containing monomers is a well-established field for creating functional polymers with applications such as flame retardants and biomedical materials. rsc.org If a polymerizable group, such as a vinylbenzyl or (meth)acryloyl group, were introduced onto the carbazole ring of this compound, the resulting monomer could undergo radical polymerization. Studies on the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of dimethyl(methacryloyloxy)methyl phosphonate have shown that polymers with controlled molecular weights can be synthesized. rsc.org The reactivity in such polymerizations depends significantly on the nature and position of the vinyl group. rsc.org A polymer derived from a carbazole-9-yl phosphonate monomer would combine the electronic properties of the carbazole pendant group with the functionality of the phosphonate, making it a candidate for advanced material applications.

Catalytic Applications as a Ligand or Precursor

This compound can be envisioned as a precursor for the synthesis of ligands for homogeneous or heterogeneous catalysis. The utility of phosphonate-containing molecules in catalysis stems from several key features of the phosphonate group.

First, the phosphonic acid, obtained after hydrolysis of the dimethyl ester, can serve as a strong anchoring group to immobilize catalytically active metal complexes onto metal oxide supports like titania or zirconia. scispace.com This creates robust, recyclable heterogeneous catalysts. A catalytically active metal center could be coordinated to another part of the molecule, for example, a bipyridine or phenanthroline unit attached to the carbazole ring.

Second, the phosphonate ester group itself can act as a hemilabile ligand. The phosphoryl oxygen is a hard donor that can coordinate to a metal center. This interaction is typically weaker than that of soft donor atoms (like phosphorus in phosphines), allowing the phosphonate group to reversibly bind and unbind from the metal center during a catalytic cycle, which can facilitate key steps like substrate binding and product release. Palladium complexes bearing ligands with phosphonate ester groups have been successfully applied in cross-coupling reactions. scispace.com

While direct catalytic applications of this compound are not reported, the broader class of organophosphorus compounds, including phosphonates, are integral to catalyst design.

| Role in Catalysis | Structural Feature | Example Application | Ref. |

| Ligand Precursor | Carbazole scaffold for attaching coordinating groups | Synthesis of P,N-type ligands for cross-coupling | |

| Anchoring Group (as Phosphonic Acid) | P-OH groups | Immobilization of metal complexes on oxide supports | scispace.com |

| Hemilabile Ligand | P=O oxygen atom | Reversible coordination to a metal center to facilitate catalysis | scispace.com |

| Surfactant/Stabilizer | Phosphonate group | Dispersion and stabilization of palladium nanoparticles in coupling reactions | scispace.com |

Advanced Applications of Dimethyl 9h Carbazol 9 Yl Phosphonate and Its Derivatives in Materials Science and Technology

Organic Electronics and Optoelectronic Materials

The unique electronic properties of the carbazole (B46965) moiety, combined with the versatile anchoring capability of the phosphonate (B1237965) group, make Dimethyl (9H-carbazol-9-yl)phosphonate and its derivatives highly valuable in the field of organic electronics. These compounds are primarily utilized as precursors for phosphonic acids which, in turn, are used to form self-assembled monolayers (SAMs) for interface engineering. This strategic modification of electrode surfaces is critical for enhancing the performance, efficiency, and stability of a wide range of optoelectronic devices.

Application in Organic Light-Emitting Diodes (OLEDs) as Host or Emitter Precursors

While carbazole-based compounds are widely recognized as excellent host materials for phosphorescent OLEDs due to their high triplet energy and good charge-transporting properties, the direct application of this compound in this role is less common than its derivatives. nih.govktu.eduresearchgate.net The true value of this phosphonate family in OLEDs is realized through its phosphonic acid derivatives, such as [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz), which are used to form SAMs. ktu.edu These SAMs serve as highly effective hole-injection or hole-transporting layers (HIL/HTL), replacing conventional materials like PEDOT:PSS.

The phosphonic acid head of molecules like 2PACz strongly binds to transparent conductive oxides such as indium tin oxide (ITO), creating an ultrathin, uniform layer. This SAM modifies the work function of the electrode to better align with the energy levels of the emissive layer, thereby reducing the energy barrier for hole injection. This improved charge injection and transport balance leads to OLEDs with lower turn-on voltages and higher efficiencies. ktu.edu Research has shown that a library of SAMs based on this structure can be created to fine-tune the electronic properties of interfaces, providing a pathway for fabricating high-performance OLEDs. ktu.edu

Role in Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the realm of organic solar cells, derivatives of this compound have emerged as a superior alternative to traditional hole-extracting interlayers. researchgate.net The phosphonic acid derivative, 2PACz, and its analogues can form a robust SAM directly on the ITO electrode. researchgate.net This approach offers several advantages over the commonly used PEDOT:PSS layer, including higher optical transmittance, lower resistance, and more favorable energy level alignment, which collectively enhance device performance. ossila.com

Research into halogen-substituted derivatives of 2PACz has demonstrated the ability to systematically tune the work function of the ITO electrode. For instance, the formation of SAMs from [2-(3,6-Dichloro-9H-carbazol-9-yl)ethyl]phosphonic acid (Cl-2PACz) and [2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz) can increase the ITO work function significantly. researchgate.netprinceton.edu This tailored interface leads to improved hole extraction, reduced charge carrier recombination at the interface, and longer carrier lifetimes. princeton.edu Consequently, organic solar cells utilizing these SAMs have achieved power conversion efficiencies (PCEs) exceeding 18%, a notable improvement over devices based on conventional materials. researchgate.net

| SAM Material | ITO Work Function (eV) | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| F-2PACz | 5.68 | 17.7% | researchgate.netprinceton.edu |

| Cl-2PACz | 5.77 | 18.5% | researchgate.netprinceton.edu |

| Br-2PACz | 5.82 | 18.0% | researchgate.netprinceton.edu |

| I-2PACz | 5.73 | 18.2% | researchgate.netprinceton.edu |

Utilization in Perovskite Solar Cells (PSCs) and Perovskite Light-Emitting Diodes (PeLEDs)

The impact of carbazole-based phosphonic acid SAMs is particularly profound in the field of perovskite solar cells. Derivatives like 2PACz and [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) are used as hole-selective contacts that form a compact monolayer at the interface between the transparent electrode and the perovskite absorber layer. dyenamo.senrel.gov This SAM creates an energetically aligned, defect-passivated interface that facilitates efficient hole extraction from the perovskite layer while simultaneously blocking electrons, thus minimizing non-radiative recombination losses. dyenamo.se

The use of Me-4PACz has been instrumental in achieving record-breaking efficiencies in monolithic perovskite/silicon tandem solar cells, with certified PCEs exceeding 29%. ossila.comnrel.gov Despite its high performance, the nonpolar surface of Me-4PACz can sometimes lead to poor wetting by the perovskite precursor solution. This challenge has been addressed by introducing a second component, 1,6-hexylenediphosphonic acid, into the SAM solution, which improves wettability without compromising device performance and enables the fabrication of large-area devices. nrel.gov In the context of PeLEDs, specifically perovskite quantum dot LEDs (QLEDs), carbazole-based phosphonic acid SAMs have been shown to effectively modify the anode, leading to increased brightness and reduced efficiency roll-off. researchgate.net

| Device Type | SAM Material | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| p-i-n Perovskite Solar Cell | 2PACz | 21.1% | dyenamo.se |

| Monolithic CIGSe/Perovskite Tandem | 2PACz | 23.26% | dyenamo.se |

| Monolithic Perovskite/Silicon Tandem | Me-4PACz | >29% | ossila.comnrel.gov |

| Single-Junction (Small Area) | Me-4PACz + 6dPA | 20.9% | nrel.gov |

Self-Assembled Monolayers (SAMs) for Interface Engineering

The foundational role of this compound and its derivatives in optoelectronics is their use as precursors for SAMs that enable precise interface engineering. researchgate.net A SAM consists of a single, ordered layer of molecules where each molecule has a specific anchoring group that binds to a substrate and a functional terminal group that defines the new surface properties. researchgate.netprinceton.edu

Advanced Polymer Science

Incorporation into Polymer Backbones for Functional Materials

The integration of the (9H-carbazol-9-yl)phosphonate moiety into polymer structures opens avenues for creating novel functional materials that combine the processability of polymers with the unique electronic and interfacial properties of the carbazole and phosphonate groups. One approach involves the synthesis of polymers where a phosphonate ester, such as diethyl [2-(9H-carbazol-9-yl)ethyl]phosphonate, is incorporated as a monomeric unit. rsc.org

For example, a polymer named PTACz-PO has been synthesized containing these units. rsc.org The intention behind such materials is often to perform a post-polymerization hydrolysis step, converting the phosphonate ester groups into phosphonic acid groups. This would yield a polymer capable of acting as a hole-transporting material that can also strongly anchor to metal oxide surfaces, potentially for use in solution-processed electronic devices. However, research has shown that this hydrolysis step can be challenging; attempts to hydrolyze the phosphonate groups in PTACz-PO resulted in an insoluble product. rsc.org This outcome highlights the chemical complexities involved but also points toward pathways for creating cross-linked or robust network films, where such insolubility could be advantageous for layer stability in multi-layer device fabrication. rsc.org

Cross-linking Agents in Polymer Systems

The carbazole unit inherent in this compound derivatives provides a reactive site for creating robust, cross-linked polymer networks. The stability and performance of polymer-based materials, particularly in optoelectronic devices, can be significantly enhanced through cross-linking, which renders the material insoluble and morphologically stable.

One primary method involves the anodic oxidation of the carbazole functional groups. mdpi.com This electrochemical process can be used to form cross-linked polymer films directly on electrode surfaces, such as indium tin oxide (ITO). mdpi.com For instance, in nanocomposites of poly(N-vinylcarbazole) (PVK), the electropolymerization process cross-links the carbazole side groups, which substantially improves the stability of the resulting films against various solvents. mdpi.com

A more targeted approach involves the synthesis of carbazole-based polymers that are intentionally functionalized with complementary reactive side-groups designed for cross-linking. researchgate.net Researchers have developed hole-conducting polymers incorporating 3,6-linked carbazole units with side-groups such as azides and alkynes. researchgate.net These groups can undergo highly efficient "click" chemistry reactions upon thermal annealing, forming a durable, cross-linked network. researchgate.net This strategy allows for the creation of solution-processable materials that can be insolubilized after deposition, a critical feature for fabricating multilayered electronic devices. The phosphonate group in these systems can further contribute to properties like adhesion to metal oxide layers and improved thermal stability.

Sensing Technologies

The combination of the carbazole fluorophore and a metal-coordinating phosphonate or other chelating group makes these derivatives excellent candidates for developing highly sensitive and selective sensors for various analytes.

Carbazole derivatives have been extensively developed as fluorescent chemosensors, particularly for the detection of metal ions. researchgate.netsemanticscholar.org The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). researchgate.net Upon binding with a specific metal ion, the electronic properties of the molecule are altered, leading to a discernible change in its fluorescence emission, such as quenching ("turn-off") or enhancement ("turn-on"). researchgate.netnih.gov

For example, novel fluorescent sensors based on carbazole derivatives have been designed for the selective detection of Cu²⁺ ions. researchgate.netnih.gov The interaction between the sensor molecule and Cu²⁺ can lead to significant fluorescence quenching or enhancement, enabling quantitative analysis. researchgate.net Similarly, carbazole-based chemosensors have been engineered to be highly selective for Fe³⁺ and Fe²⁺ ions, operating as "turn-off" fluorescent probes in dimethyl sulfoxide (B87167) (DMSO). researchgate.net The formation of a stable complex between the carbazole derivative and the metal ion is often the basis for this selectivity. researchgate.net

The table below summarizes the performance of selected carbazole-based fluorescent chemosensors.

| Target Analyte | Sensing Mechanism | Key Features |

| Cu²⁺ | Fluorescence Quenching or Enhancement ("Off-On") | Forms a stable 1:1 metal-ligand complex; enables quantitative analysis. researchgate.netnih.gov |

| Fe²⁺ / Fe³⁺ | Fluorescence "Turn-off" | High selectivity in DMSO; low limit of detection (1.38 nM). researchgate.net |

| Au³⁺ | Hypsochromic Shift (Colorimetric Change) | Can be employed to image Au³⁺ in specific cellular compartments like lipid droplets. semanticscholar.org |

| Various Metal Ions | Fluorescence Quenching/Enhancement | The paramagnetic effect of certain metal ions can lead to fluorescence quenching. researchgate.net |

This table is generated based on data from multiple research findings.

Derivatives of this compound are also valuable components in the fabrication of electrochemical sensors. In these applications, the carbazole moiety serves as a robust, electroactive platform that can be incorporated into polymer membranes or directly onto electrode surfaces to facilitate ion recognition and signal transduction.

Carbazole-derived ionophores have been successfully used in solid-contact ion-selective electrodes (ISEs) for the detection of anions like carboxylates (e.g., acetate (B1210297) and benzoate). mdpi.comresearchgate.net These sensors operate based on potentiometric principles, where the selective binding of the target anion by the carbazole-based receptor molecule at the membrane-solution interface generates a measurable electrical potential. The performance of these sensors, including selectivity and detection limit, can be fine-tuned by modifying the membrane composition. mdpi.comresearchgate.net

Furthermore, carbazole derivatives have been fabricated onto glassy carbon electrodes (GCE) to create sensitive sensors for heavy metal ions. A sensor using 4-(3-(thiophen-2-yl)-9H-carbazol-9-yl)benzaldehyde (TPCBZ) demonstrated high sensitivity and a low detection limit (~0.84 nM) for Cu²⁺ ions. lookchem.com The detection mechanism relies on the change in the current-voltage (I-V) response upon the formation of a conjugate complex between the carbazole derivative and the copper ion. lookchem.com In another advanced application, inorganic-organic hybrid materials synthesized using a carbazole-based bis-imidazole ligand and polyoxometalates have been used as electrode materials for the electrochemical sensing of bromate. nih.gov

Bioimaging Probes (Limited to In Vitro Studies)

The favorable photophysical properties and good biocompatibility of carbazole derivatives make them powerful tools for bioimaging applications, specifically for in vitro studies at the cellular and subcellular levels.

Carbazole-based fluorescent probes are increasingly utilized for imaging ions and structures within living cells. researchgate.net Their small molecular size, compared to fluorescent proteins, makes them excellent labels for monitoring dynamic processes without significant steric hindrance. nih.gov These probes can be designed to be sensitive to specific intracellular analytes or to accumulate in particular organelles.

For instance, a carbazole-azine based sensor developed for Cu²⁺ detection has also been successfully applied for imaging this ion within living cells, demonstrating its utility in biological systems. nih.gov Other fluorescent probes have been designed to specifically localize within organelles such as the endoplasmic reticulum and mitochondria. rsc.org This subcellular targeting allows researchers to study the roles of these organelles in various cellular processes. The phosphonate group can be a key component in tuning the solubility and cell permeability of these probes. Thienyl-substituted phospholes have shown success in staining distinct cellular compartments, particularly lipid droplets, in living cells with low toxicity. frontiersin.org

The phosphonate group of this compound and its analogues provides a critical anchoring point for immobilizing probes to study biomolecular interactions in vitro. A prominent example is the development of microarrays for probing DNA-protein interactions. nih.gov In this system, glass substrates are coated with a zirconium phosphonate monolayer. Double-stranded DNA (dsDNA) probes, modified with terminal phosphate (B84403) or phosphonate groups, bind strongly to this surface. nih.gov When proteins from a sample bind to their specific DNA sequences on the array, they can be detected, providing a powerful tool for footprinting and interaction analysis. The location and number of phosphonate anchoring groups on the DNA probe have been shown to critically influence the probe's surface coverage and its accessibility to target proteins, thereby affecting the sensitivity of the assay. nih.gov

In addition to microarray applications, carbazole derivatives themselves can act as probes for interactions with specific biomacromolecules. Certain 5,8-dimethyl-9H-carbazole derivatives have been identified as inhibitors of human topoisomerase I, a key enzyme involved in DNA replication and transcription. nih.gov By monitoring the inhibition of the enzyme's activity, these compounds serve as probes for its function. The same study revealed that these derivatives also interfere with the normal organization of the actin cytoskeleton, indicating their utility in studying the dynamics of this crucial structural protein in vitro. nih.gov

Catalysis and Photocatalysis

The distinct electronic characteristics of the carbazole moiety, notable for its electron-rich aromatic nature and hole-transporting capabilities, in conjunction with the coordinating potential of the phosphonate group, position this compound and its derivatives as highly promising materials for applications in catalysis and photocatalysis. The ability to functionalize the carbazole's nitrogen atom and substitute its aromatic rings allows for precise tuning of the steric and electronic properties of these molecules. This facilitates the rational design of specialized ligands and photocatalysts for advanced applications.

Photocatalytic Applications in Organic Transformations

The strong light absorption in the UV-visible spectrum and superior photophysical properties of carbazole derivatives make them exceptionally well-suited for use as photocatalysts. These molecules can absorb photons to reach an excited state with significantly enhanced redox potentials, allowing them to initiate a wide range of organic transformations via single-electron transfer (SET) mechanisms.

While direct photocatalytic uses of this compound are not widely reported, related carbazole derivatives have gained prominence as powerful, metal-free organophotocatalysts. A leading example is 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), a highly efficient photocatalyst utilized in numerous organic transformations. nih.gov In the specific context of synthesizing phosphonates, 4CzIPN was investigated as a photocatalyst for the phosphonylation of bromo-1,10-phenanthrolines, demonstrating its potential in C-P bond formation. nih.gov

Custom-designed carbazole-based photocatalysts have also achieved considerable success. For example, a donor-acceptor photocatalyst (MD), which combines a carbazole donor with a dicyanovinyl acceptor unit, has been effectively used for the visible-light-driven synthesis of indolyl diarylmethanes and 2-substituted benzimidazoles. rsc.org This process is particularly notable because it functions through an oxidative quenching cycle, which eliminates the need for external oxidants or metal co-catalysts. rsc.org The method exhibits excellent tolerance for various functional groups and provides high selectivity under environmentally benign conditions. rsc.org

The development of carbazole-phosphonate molecules tailored specifically for photocatalysis represents a promising frontier. In such designs, the phosphonate group could fulfill several strategic roles, including improving the catalyst's solubility, serving as an anchoring group to immobilize the photocatalyst on a solid support for easier recovery, or electronically tuning the carbazole chromophore to optimize its photophysical properties.

Table 2: Research Findings on Carbazole-Based Photocatalysts in Organic Synthesis

| Photocatalyst | Reaction Type | Substrates | Key Findings |

|---|---|---|---|

| Carbazole-dicyanovinyl derivative (MD) | Synthesis of indolyl diarylmethanes and 2-substituted benzimidazoles | Indoles, aldehydes, o-phenylenediamines | A metal-free and oxidant-free protocol that provides high selectivity and tolerates a wide range of functional groups. rsc.org |

List of Compounds

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Trivial Name |

|---|---|

| This compound | - |

| 3,6-diphosphono-9H-carbazole | - |

| [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid | 2PACz ktu.eduktu.edu |

| 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | 4CzIPN nih.gov |

| 3,6-di(1H-imidazol-1-yl)-9H-carbazole | - nih.gov |

| Diethyl (2-(9H-carbazol-9-yl)ethyl)phosphonate | - researchgate.net |

| Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate | - mdpi.com |

Future Perspectives and Emerging Research Directions for Dimethyl 9h Carbazol 9 Yl Phosphonate

Development of Novel and Sustainable Synthetic Strategies

The conventional synthesis of analogous dialkyl (9H-carbazol-9-yl-alkyl)phosphonates typically involves the Michaelis-Arbuzov reaction, where an N-alkylated carbazole (B46965) halide is heated with a trialkyl phosphite (B83602). For the dimethyl ester, this would involve reacting an appropriate 9-(haloalkyl)-9H-carbazole with trimethyl phosphite. While effective, this method often requires high temperatures and extended reaction times. researchgate.net

Future research should focus on developing more sustainable and efficient synthetic protocols. Key areas of exploration include:

Catalytic Cross-Coupling Reactions: Palladium-catalyzed cross-coupling methods, which have been successful for synthesizing other aryl and heteroaryl dimethyl phosphonates, could offer a milder and more versatile route. researchgate.net This would involve coupling a halogenated carbazole with dimethyl hydrogen phosphite, potentially allowing for a wider range of functional groups to be tolerated.

Process Intensification: The use of microwave-assisted synthesis or continuous flow chemistry could dramatically reduce reaction times, improve energy efficiency, and enhance reaction control and safety, facilitating easier scale-up.

Green Chemistry Approaches: Investigating the use of greener, non-toxic solvents, reducing the number of synthetic steps, and developing solvent-free reaction conditions are crucial for minimizing the environmental impact of production.

Advanced Molecular Architectures: Employing modern synthetic methodologies like "click chemistry" could be used to attach the dimethyl (9H-carbazol-9-yl)phosphonate moiety to other functional molecules, creating complex structures with tailored properties for specific applications. mdpi.com

Exploration of Untapped Reactivity Profiles

The primary reaction of dialkyl phosphonates in materials science is their hydrolysis to the corresponding phosphonic acid, which serves as an anchoring group. However, the this compound molecule possesses multiple reactive sites that remain largely unexplored.

Future work could investigate:

Functionalization of the Carbazole Core: The carbazole ring is amenable to electrophilic substitution reactions. Introducing electron-donating or electron-withdrawing groups at specific positions (e.g., 3, 6) could precisely tune the compound's electronic properties, such as the HOMO/LUMO energy levels, which is critical for optimizing its performance as a hole-transport material.

Horner-Wadsworth-Emmons (HWE) Reaction: Before hydrolysis, the phosphonate (B1237965) group can participate in HWE reactions to form vinyl-linked carbazole derivatives. This could open pathways to novel conjugated materials and polymers with interesting photophysical properties.

Coordination Chemistry: The phosphonate oxygen atom has coordinating capabilities. Exploring its potential as a ligand for various metal ions could lead to the development of new luminescent metal complexes or catalytic systems.

Integration into Hybrid Organic-Inorganic Materials

The most promising application for this class of compounds is in the fabrication of hybrid organic-inorganic materials, particularly for optoelectronic devices. ktu.edunih.govrsc.org this compound is a direct precursor to the phosphonic acid, which can form robust, self-assembled monolayers (SAMs) on the surfaces of various metal oxides (e.g., Indium Tin Oxide (ITO), Zinc Oxide (ZnO), Titanium Dioxide (TiO₂)). ktu.eduacademie-sciences.fr

Emerging research directions in this area include:

Advanced Interfacial Layers: The resulting phosphonic acid can act as a hole-transporting layer (HTL) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). ktu.eduktu.edu Future studies should focus on optimizing the SAM structure by varying the linker length between the carbazole and phosphonate groups to fine-tune the interfacial energetics and charge extraction efficiency.

Surface Modification of Nanoparticles: The phosphonate group can be used to anchor the carbazole moiety onto the surface of semiconductor quantum dots or other nanoparticles. This functionalization could passivate surface defects, improve dispersibility in organic media, and facilitate efficient charge transfer between the inorganic core and the organic shell.

Sol-Gel Processing: Incorporating this compound into sol-gel processes could lead to the creation of bulk hybrid materials. academie-sciences.fr These materials would feature carbazole units covalently integrated into a porous metal oxide network, potentially yielding materials with applications in catalysis, sensing, or separation. researchgate.net

Advanced Computational Modeling for Predictive Design

Computational modeling is an indispensable tool for accelerating materials discovery and providing deep insights into molecular behavior. While some computational work has been done on related phosphonates, dedicated studies on this compound are needed. rsc.org

Future computational efforts should target:

Prediction of Electronic Properties: Using Density Functional Theory (DFT), researchers can accurately predict the HOMO/LUMO energy levels, ionization potential, and electron affinity. This allows for the in silico screening of various substituted derivatives to identify the most promising candidates for specific device architectures before undertaking complex synthesis.

Modeling of Surface Interactions: Advanced simulations can model the adsorption geometry, binding energy, and electronic coupling of the derived phosphonic acid on different metal oxide surfaces. This is crucial for understanding the formation of SAMs and the mechanisms of interfacial charge transfer.

Charge Transport Simulation: Molecular dynamics and kinetic Monte Carlo simulations can be employed to predict charge mobility within layers of the material, helping to correlate molecular structure with macroscopic device performance.

Scalability and Sustainable Production Considerations

For any material to move from the laboratory to industrial application, its synthesis must be scalable, cost-effective, and sustainable. The current synthetic routes often involve batch processes with significant solvent use and energy consumption. researchgate.net

Future research must address:

Process Optimization: A thorough investigation into reaction kinetics and thermodynamics is needed to optimize the yield, purity, and efficiency of the synthesis. This includes finding the ideal balance of temperature, pressure, and catalyst loading.

Development of Continuous Manufacturing: Transitioning from batch to continuous flow production can offer superior control over reaction parameters, improve safety, reduce waste, and allow for more efficient, on-demand manufacturing.

Lifecycle Assessment: A comprehensive lifecycle analysis of the production process is needed to evaluate its environmental footprint. This includes assessing the toxicity and sourcing of raw materials (carbazole, trimethyl phosphite), energy consumption, and waste generation during synthesis and purification. The goal is to develop a production pathway that is not only economically viable but also environmentally responsible.

Data Tables

Table 1: Related Carbazole Phosphonate Compounds

| Compound Name | Abbreviation | Key Feature |

| This compound | - | The subject of this article; a precursor to phosphonic acid-based SAMs. |

| Diethyl [2-(9H-carbazol-9-yl)ethyl]phosphonate | - | A widely studied analogue and precursor to 2PACz. |

| [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid | 2PACz | A well-established SAM material for hole-transport layers in optoelectronics. ktu.edupubcompare.ai |

| [2-(3,6-Dimethoxy-9H-carbazol-9-yl)ethyl]phosphonic acid | MeO-2PACz | A derivative with enhanced electron-donating properties for improved device performance. ktu.edu |

| [4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid | Me-4PACz | A derivative with a longer alkyl linker and methyl groups on the carbazole core. jxdzpv.com |

Table 2: Summary of Future Research Directions

| Research Area | Key Objective | Potential Impact |

| Novel Synthetic Strategies | Develop efficient, low-cost, and environmentally friendly synthetic routes. | Reduced manufacturing cost, minimized environmental footprint, and increased accessibility of the material. |

| Exploration of Reactivity | Functionalize the carbazole core and utilize the phosphonate in new reactions. | Creation of a diverse library of derivatives with tunable electronic and optical properties for a wide range of applications. |

| Hybrid Material Integration | Optimize the formation of SAMs and integrate into novel hybrid structures. | Development of next-generation, high-efficiency solar cells, OLEDs, sensors, and catalysts. ktu.edunih.gov |

| Computational Modeling | Predict material properties and guide the design of new molecular structures. | Accelerated discovery of superior materials, reducing the time and cost associated with experimental trial-and-error. |

| Scalability & Sustainability | Develop scalable and green manufacturing processes. | Enable commercial viability and widespread adoption of the technology in industrial applications. |

Q & A

Q. What synthetic methodologies are recommended for preparing dimethyl (9H-carbazol-9-yl)phosphonate with high purity?

Methodological Answer: Synthesis typically involves coupling carbazole derivatives with phosphonate groups. Key steps include:

- Catalyst Selection : Palladium-based catalysts (e.g., [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride) are effective for cross-coupling reactions .

- Solvent Optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or 1,4-dioxane enhance reaction efficiency at elevated temperatures (110–150°C) .

- Purification : Column chromatography using gradients of ethyl acetate/dichloromethane/methanol removes unreacted starting materials .

Q. Example Reaction Conditions Table

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | DMSO | 135 | 89 | |

| Pd(OAc)₂ with P(t-Bu)₃ | Toluene | 120 | 74 | |

| Photoinduced conditions | DCM/MeOH | RT | 69 |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ³¹P NMR to confirm the carbazole backbone and phosphonate linkage. For example, the ³¹P NMR peak for phosphonates typically appears at δ +20–30 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₅NO₃P: 276.08).

- X-ray Crystallography : Employ SHELXT for space-group determination and SHELXL for refinement. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves and lab coats to prevent skin contact. Safety goggles are mandatory due to potential eye irritation .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for carbazole-phosphonate derivatives?

Methodological Answer:

- Validate Space Groups : Compare experimental data (e.g., using SHELXD ) with literature. For example, carbazole derivatives often crystallize in monoclinic P2₁/c or triclinic P-1 systems .

- Hydrogen Bonding Analysis : Use SHELXL’s DFIX and DANG constraints to refine H-bonding networks. Discrepancies may arise from solvent inclusion or polymorphism .

- Cross-Validation : Re-refine datasets with independent software (e.g., Olex2) to confirm structural parameters .

Q. What experimental design strategies optimize yields in palladium-catalyzed carbazole-phosphonate coupling?

Methodological Answer:

- Factorial Design : Vary factors like catalyst loading (0.5–5 mol%), ligand ratio (1:1 to 1:3), and solvent polarity (DMF vs. toluene) to identify optimal conditions .

- Temperature Gradients : Screen reactions at 80–150°C; higher temps favor coupling but risk decomposition .

- Additives : Include bases (K₂CO₃) to neutralize byproducts and improve reaction efficiency .

Case Study : A 3² factorial design (catalyst × solvent) increased yields from 53% to 89% in carbazole-acetophenone coupling .

Q. How can computational models predict electronic properties for optoelectronic applications?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO levels using B3LYP/6-31G(d). Carbazole-phosphonates typically exhibit HOMO ≈ -5.3 eV, suitable for hole-transport layers in OLEDs .

- Charge Transport Simulations : Use Marcus theory to estimate reorganization energies (< 0.3 eV indicates high mobility) .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine models .

Q. How do substituents on the carbazole ring influence phosphonate reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Methoxy groups at 3,6-positions (e.g., 3,6-dimethoxycarbazole) increase phosphonate acidity (pKa ≈ 2.38), enhancing nucleophilic reactivity .

- Steric Effects : Bulky substituents (e.g., propyl groups) may hinder coupling; optimize using bulky ligands (e.g., P(t-Bu)₃) to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.